N'-(3-chlorobenzylidene)isonicotinohydrazide
Overview
Description
N’-(3-chlorobenzylidene)isonicotinohydrazide is an organic compound with the molecular formula C13H10ClN3O It is a derivative of isonicotinohydrazide, featuring a 3-chlorobenzylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-chlorobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinohydrazide and 3-chlorobenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
Isonicotinohydrazide+3-chlorobenzaldehyde→N’-(3-chlorobenzylidene)isonicotinohydrazide
The reaction is usually carried out by mixing equimolar amounts of isonicotinohydrazide and 3-chlorobenzaldehyde in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(3-chlorobenzylidene)isonicotinohydrazide.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N’-(3-chlorobenzylidene)isonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
N’-(3-chlorobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
- N’-(3-chlorobenzylidene)nicotinohydrazide
- N’-(3-(4-chlorobenzyl)oxy)benzylidene)isonicotinohydrazide
- N’-(3-chlorobenzylidene)octadecanohydrazide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQXHNWZWETLT-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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